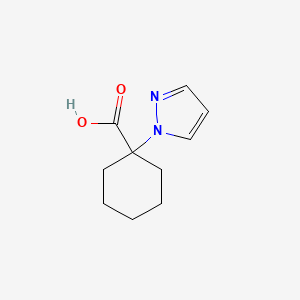

1-(1-Pyrazolyl)cyclohexanecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Pyrazolyl)cyclohexanecarboxylic Acid is an organic compound that features a cyclohexane ring bonded to a carboxylic acid group and a pyrazole ring

Métodos De Preparación

The synthesis of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the bond between the cyclohexane ring and the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Análisis De Reacciones Químicas

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or radical conditions. For example:

-

Halodecarboxylation : In the presence of lead tetraacetate (Pb(OAc)₄) and halides (X = Cl, Br, I), the compound forms alkyl halides through a radical mechanism .

Mechanism :-

Coordination of the carboxylate with Pb(OAc)₄ forms a lead complex.

-

Homolytic cleavage generates a cyclohexyl radical.

-

Radical recombination with halogen atoms yields 1-(1-pyrazolyl)cyclohexyl halide.

-

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Pb(OAc)₄, Br₂, CCl₄ | 1-(1-Pyrazolyl)cyclohexyl bromide | 65–79 |

Amide and Ester Formation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Amide Coupling : Reacts with amines (e.g., 4-fluorophenylhydrazine) using coupling agents like EDCl/HOBt to form pyrazole-amide derivatives .

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester, used in prodrug design .

Example :

1-(1-Pyrazolyl)cyclohexanecarboxylic acid + 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-amine

→ 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid (IC₅₀ = 6 nM at NTS2) .

Cyclization and Heteroannulation

The pyrazole moiety facilitates cycloadditions and fused heterocycle synthesis:

-

Domino Reactions : With arylglyoxals and pyrazol-5-amines, it forms dipyrazolo-fused 1,7-naphthyridines via [3 + 2 + 1] heteroannulation .

Key Steps :-

Condensation with arylglyoxal generates an imine intermediate.

-

Sequential C–C bond formation and electrocyclization yield fused rings.

-

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| Arylglyoxal, p-TsOH/DMF | Dipyrazolo[3,4-b:4',3'-f] naphthyridine | 62–74 |

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

-

pKa Values :

This dual acidity enables selective deprotonation:

-

At pH > 5, the carboxylic acid deprotonates, enhancing solubility.

-

At pH < 3, the pyrazole nitrogen remains protonated, affecting electronic properties .

Biological Activity Modulation

Structural modifications at the pyrazole 3- and 5-positions alter pharmacological profiles:

-

SAR Findings :

| Derivative | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity (NTS2/NTS1) |

|---|---|---|---|

| Parent compound | 100 ± 3 | 6 ± 2 | 16.7 |

| 5-(2-Methoxyphenyl) | 62 ± 35 | 33 ± 5 | 1.9 |

Radical Scavenging

The pyrazole ring stabilizes radicals formed during decarboxylation or halogenation:

-

Barton Esters : Reacts with N-acyloxy-2-pyridinethiones to generate cyclohexyl radicals, which trap halogen donors (CCl₄, BrCCl₃) .

Mechanism :

Aplicaciones Científicas De Investigación

1-(1-Pyrazolyl)cyclohexanecarboxylic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparación Con Compuestos Similares

1-(1-Pyrazolyl)cyclohexanecarboxylic Acid can be compared with other similar compounds, such as:

Cyclohexanecarboxylic Acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

Pyrazole: Lacks the cyclohexane ring, which may limit its applications in certain fields.

1-Phenyl-1-cyclohexanecarboxylic Acid: Contains a phenyl group instead of a pyrazole ring, leading to different chemical and biological properties.

Actividad Biológica

1-(1-Pyrazolyl)cyclohexanecarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings in the field.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a pyrazole moiety and a carboxylic acid group. The presence of these functional groups contributes to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.

1. Antimicrobial Activity

Recent studies have shown that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds containing pyrazole rings have been evaluated for their effectiveness against various microorganisms, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several derivatives were reported, indicating their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3a | 31.25 | Antibacterial |

| 4f | 62.5 | Antifungal |

| 4g | 31.25 | Antifungal |

2. Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been assessed through various assays. The presence of the carboxylic acid group enhances the electron-donating ability of the compound, contributing to its radical scavenging activity. Comparative studies show that these compounds exhibit antioxidant activity superior to standard agents like butylhydroxytoluene (BHT) .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 3 | 41.81 ± 0.67 |

| 15 | 43.03 ± 0.09 |

| 31 | 45.63 ± 0.23 |

3. Analgesic and Neurological Effects

Research has indicated that certain pyrazole derivatives can act on neurotensin receptors, showing potential analgesic effects in pain models. Specifically, the antagonism at neurotensin receptors has been linked to modulation of pain pathways, suggesting that these compounds could be developed into therapeutic agents for pain management .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structural features. SAR studies have demonstrated that modifications in the pyrazole ring or cyclohexane substituents can significantly influence activity:

- Substituent Variations : Different substituents at positions 3 and 5 of the pyrazole ring were found to modulate both potency and selectivity against specific targets such as meprin enzymes .

- Functional Group Impact : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity, highlighting the importance of careful molecular design in drug development.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of pyrazole-based compounds:

- Meprin Inhibition : A study focused on the inhibition of meprin α and β by modified pyrazoles showed promising results in terms of selectivity and potency, suggesting their role in treating conditions associated with these metalloproteinases .

- Antimicrobial Efficacy : In vitro assessments revealed that certain derivatives exhibited strong antimicrobial activity against pathogens such as Candida albicans and Escherichia coli, with some compounds outperforming traditional antibiotics .

Propiedades

Fórmula molecular |

C10H14N2O2 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

1-pyrazol-1-ylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c13-9(14)10(5-2-1-3-6-10)12-8-4-7-11-12/h4,7-8H,1-3,5-6H2,(H,13,14) |

Clave InChI |

KXYAJPVQPLISSE-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C(=O)O)N2C=CC=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.